molecular formula C18H22N4O3S2 B2912336 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea CAS No. 863017-56-5

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea

Cat. No. B2912336
CAS RN: 863017-56-5
M. Wt: 406.52
InChI Key: BHBJGJZKUKLUFC-UHFFFAOYSA-N
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Description

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea, also known as MNTU, is a chemical compound that has been extensively studied for its potential application in scientific research. MNTU is a thiourea derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE) enzymes, which are involved in various cellular processes. 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea has also been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of neurotransmitter release, and enhancement of the immune response. 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea has also been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea has several advantages for lab experiments, including its relative ease of synthesis and its potential application in various research fields. However, 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea research, including further studies on its potential application in cancer therapy, neuroscience, and immunology. Future research may also focus on optimizing the synthesis of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea and developing more potent derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea and its potential side effects.
In conclusion, 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea is a promising chemical compound that has shown potential for various scientific research applications. Its ease of synthesis and potential applications in cancer research, neuroscience, and immunology make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 4-nitrobenzoyl chloride to form 4-nitrophenylthioether. This intermediate is then reacted with morpholine and 2-bromo-1-phenylpropan-1-one to form the final product, 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea. The synthesis of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea is a relatively simple and efficient process, making it a popular compound for scientific research.

Scientific Research Applications

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea has been studied for its potential application in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea has been studied for its role in modulating neurotransmitter release and synaptic plasticity. In immunology, 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea has been shown to enhance the immune response and reduce inflammation.

properties

IUPAC Name

1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-13(17(16-3-2-12-27-16)21-8-10-25-11-9-21)19-18(26)20-14-4-6-15(7-5-14)22(23)24/h2-7,12-13,17H,8-11H2,1H3,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBJGJZKUKLUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea

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